1-Benzoyl-4-(3-fluorobenzyl)piperazine
Description
1-Benzoyl-4-(3-fluorobenzyl)piperazine is a piperazine derivative characterized by a benzoyl group at position 1 and a 3-fluorobenzyl substituent at position 4 of the piperazine ring (Fig. 1).
Synthetic routes for analogous compounds involve nucleophilic aromatic substitution (e.g., fluorobenzene derivatives reacting with piperazine precursors) or coupling reactions, as seen in the synthesis of 1-benzoyl-4-(4-nitrophenyl)piperazine (). The 3-fluorobenzyl moiety may be introduced via alkylation or reductive amination, similar to methods used for antimalarial 4-anilinoquinoline derivatives ().
Properties
Molecular Formula |
C18H19FN2O |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H19FN2O/c19-17-8-4-5-15(13-17)14-20-9-11-21(12-10-20)18(22)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2 |
InChI Key |
YOOFVLPAFGOQIW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Enzyme Inhibition and Receptor Binding
- This compound (hypothetical): The benzoyl group may enhance interaction with enzyme active sites (e.g., acetylcholinesterase), similar to benzhydrylpiperazine-sulfonamide hybrids (). The 3-fluorobenzyl group could confer selectivity for receptors sensitive to fluorinated ligands (e.g., 5-HT1A in ).
- 1-Benzoyl-4-(4-nitrophenyl)piperazine (I): Nitro groups are associated with electron-deficient aromatic systems, often linked to nitroreductase activity or DNA damage response (cf. PARP inhibitors in ).
Metabolic Stability
Piperazine rings are metabolic hotspots prone to oxidation or dealkylation (). The benzoyl group in this compound may protect against N-deethylation compared to N-ethylpiperazines (). Fluorine substitution can slow oxidative metabolism, as observed in σ1 receptor ligands ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
